6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one
Overview
Description
6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one is a heterocyclic compound that contains a bromine atom and an oxazinone ring
Mechanism of Action
Mode of Action
It’s known that the compound is used in the construction of pyrimidinyl substituted benzoxazinones .
Biochemical Pathways
It’s known that the compound is synthesized via the condensation of methyl-2-amino-5-bromobenzoate with acetic anhydride .
Result of Action
It’s known that the compound is used in the construction of pyrimidinyl substituted benzoxazinones, which are small molecule rennin inhibitors .
Action Environment
It’s known that the compound should be stored sealed in dry conditions at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with bromoacetyl bromide, followed by cyclization to form the oxazinone ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine-containing reagents.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The oxazinone ring can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted oxazinone derivatives, while oxidation reactions can produce oxazinone N-oxides.
Scientific Research Applications
6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It may be used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: This compound has a similar oxazinone ring structure but differs in the position and type of substituents.
2,3-Dihydrobenzo[e][1,3]oxazin-4-one: This compound lacks the bromine atom and has a different substitution pattern on the oxazinone ring.
Uniqueness
The bromine atom can serve as a versatile handle for further functionalization, making this compound valuable for synthetic chemistry and drug development .
Biological Activity
6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one (CAS No. 1199-04-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C8H6BrNO2
- Molecular Weight : 228.04 g/mol
- Structure : The compound features a bromine atom at the 6-position of the benzo[e][1,3]oxazine ring, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves cyclization reactions using various halogenated precursors. For instance, it can be synthesized from bromoacetyl derivatives through a series of reactions including acylation and cyclization steps .
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. Research indicates that this compound can induce differentiation in acute myeloid leukemia (AML) cells in vitro. The differentiation block removal was confirmed through structure-activity relationship studies where modifications to the compound's structure significantly affected its potency .
Table 1: Antitumor Activity of this compound
Compound | EC50 (nM) | Mechanism of Action |
---|---|---|
This compound | 950 | Induces differentiation via tubulin disruption |
N-Isopropyl analogue | 620 | Improved metabolic stability and potency |
Antimicrobial Properties
Dihydro[1,3]oxazines, including this compound, have shown promising antimicrobial activity. They exhibit bactericidal and fungicidal properties, making them candidates for further development as antimicrobial agents .
Table 2: Antimicrobial Activity Overview
Activity Type | Target Organisms | Observed Effect |
---|---|---|
Bactericidal | Gram-positive bacteria | Effective at low concentrations |
Fungicidal | Various fungi | Significant inhibition observed |
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components. Variations in substituents at different positions on the oxazine ring can lead to significant changes in potency and selectivity. For instance:
- Increasing the size of substituents generally enhances activity.
- Electron-withdrawing groups decrease activity due to destabilization of the active form .
Case Studies
One notable case study involved testing the compound's efficacy against AML cell lines. The study found that the compound not only induced differentiation but also demonstrated a favorable pharmacokinetic profile when administered in vivo to CD-1 mice. This included low clearance rates and high plasma stability over a 24-hour period .
Properties
IUPAC Name |
6-bromo-3,4-dihydro-1,3-benzoxazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-6-1-2-7-5(3-6)4-10-8(11)12-7/h1-3H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBFXJAFQXKEIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)OC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670392 | |
Record name | 6-Bromo-3,4-dihydro-2H-1,3-benzoxazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199-04-8 | |
Record name | 6-Bromo-3,4-dihydro-2H-1,3-benzoxazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.